molecular formula C11H15N5 B1434392 4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1565048-62-5

4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B1434392
CAS No.: 1565048-62-5
M. Wt: 217.27 g/mol
InChI Key: XMGPHPBVUZLQNI-UHFFFAOYSA-N
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Description

4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine is a chemical compound designed for research applications, featuring a fused pyrazolo[1,5-a]pyrazine core linked to a 1,4-diazepane moiety. This structure combines two pharmacologically significant heterocyclic systems, making it a molecule of interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for its role as a purine bioisostere and its diverse biological activities . This core is a key structural component in various investigational compounds targeting protein kinases, which are crucial in oncology and other disease areas . Furthermore, related heterocyclic systems have demonstrated notable neurotropic potential, including anxiolytic and antidepressant effects in preclinical models, suggesting potential applications in central nervous system (CNS) research . The 1,4-diazepane ring is a versatile building block that can enhance a molecule's binding properties and pharmacokinetic profile. It is a key structural feature found in several bioactive molecules, including approved therapeutics . The integration of this diazepane moiety with the pyrazolo[1,5-a]pyrazine core in a single molecule creates a complex chemical tool for researchers exploring new chemical space in hit-to-lead and lead optimization campaigns. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-3-12-5-8-15(7-1)11-10-2-4-14-16(10)9-6-13-11/h2,4,6,9,12H,1,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGPHPBVUZLQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CN3C2=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis broadly follows two key steps:

  • Step 1: Construction of the pyrazolo[1,5-a]pyrazine core
  • Step 2: Introduction of the 1,4-diazepane substituent at the 4-position

This approach leverages the reactivity of halogenated or activated pyrazolo[1,5-a]pyrazine intermediates, which undergo nucleophilic substitution or coupling reactions with diazepane or its derivatives.

Preparation of Pyrazolo[1,5-a]pyrazine Core

The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized by cyclization reactions involving pyrazole derivatives and pyrazine precursors. One reported method includes:

  • Reaction of 4-chloropyrazolo[1,5-a]pyrazines with nucleophiles such as cyanoacetate esters to form pyrazolo[1,5-a]pyrazin-4-ylacetonitriles as intermediates. This involves formation of an ylidene intermediate followed by annulation to the fused ring system under mild conditions.

  • Microwave-assisted one-step, solvent-free reactions of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amino alcohols or amines to yield substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones, demonstrating efficient ring construction and functionalization.

Representative Reaction Conditions and Yields

Step Reactants/Intermediates Conditions Yield (%) Notes
1 4-Chloropyrazolo[1,5-a]pyrazine + tert-butyl cyanoacetate Reaction in polar solvent, formation of ylidene intermediate Not specified Intermediate formation enabling further annulation to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles
2 4-Chloropyrazolo[1,5-a]pyrazine + 1,4-diazepane Nucleophilic substitution, base catalysis, polar aprotic solvent Moderate to high (50-85%) Direct substitution of halogen by diazepane nitrogen to form target compound
3 Pyrazolo[1,5-a]pyrazine derivatives + amines (microwave-assisted) Solvent-free, microwave irradiation, one-step Good yields (up to 80%) Efficient synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives

Detailed Research Findings

  • Microwave-Assisted Synthesis: The use of microwave irradiation accelerates the cyclization and substitution steps, enabling solvent-free, one-step synthesis of pyrazolo[1,5-a]pyrazine derivatives with various amines, including diazepane analogs, yielding good product purity and yield.

  • Structural Confirmation: Products are characterized by IR, ^1H NMR, mass spectrometry, and X-ray crystallography to confirm the fused ring system and substitution pattern.

  • Biological Relevance: These compounds, including 4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine derivatives, show promising biological activities such as mTOR inhibition and anticancer properties, underscoring the importance of efficient synthetic access.

  • Synthetic Challenges: The seven-membered diazepane ring introduces steric and electronic considerations that require optimization of reaction conditions to achieve selective substitution without side reactions or ring opening.

Summary Table of Preparation Methods

Method Type Key Reaction Advantages Limitations
Nucleophilic Substitution 4-Halopyrazolo[1,5-a]pyrazine + 1,4-diazepane Direct, straightforward, moderate to high yields Requires halogenated intermediate; possible side reactions
Microwave-Assisted Cyclization Pyrazole derivatives + amines under microwave Rapid, solvent-free, good yields Equipment needed; scale-up challenges
Catalytic Cross-Coupling Pd-catalyzed amination (potential) Mild conditions, selective Less documented for this specific compound

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced analogs .

Scientific Research Applications

4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

A. Pyrazolo[1,5-a]pyrimidines

  • Core Structure : Pyrazolo[1,5-a]pyrimidines replace the pyrazine ring with a pyrimidine, altering electronic properties and hydrogen-bonding capacity.
  • Biological Activity: These compounds are established kinase inhibitors (e.g., KDR, AMP phosphodiesterase) and antitrypanosomal agents .
  • Key Differences : The pyrimidine core provides a pyridine-like nitrogen arrangement, which may enhance binding to ATP pockets in kinases compared to the pyrazine core in the target compound .

B. Pyrazolo[1,5-a]quinoxalines

  • Core Structure: The quinoxaline moiety introduces two additional nitrogen atoms, increasing aromaticity and planarity.
  • Biological Activity : These derivatives exhibit potent TLR7 antagonism (IC50 = 8.2–10 µM) with specificity over TLR8 .
  • Substituent Effects : Optimal activity is achieved with alkyl chains of 4–5 carbons (e.g., butyl/isobutyl groups), suggesting that the diazepane substituent in the target compound may similarly modulate receptor interactions .

C. Pyrazolo[5,1-c][1,2,4]triazines

  • Biological Activity: Known for antitumor activity, particularly against colon and breast carcinomas .
Pharmacological and Physicochemical Properties
Compound Class Core Structure Key Activities Substituent Impact Molecular Weight (Example)
4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine Pyrazine + diazepane Limited data (inferred kinase/TLR modulation) Diazepane enhances flexibility and solubility ~331 g/mol (analog in )
Pyrazolo[1,5-a]pyrimidines Pyrimidine Kinase inhibition, antitrypanosomal Methyl/phenyl groups boost metabolic stability 200–350 g/mol
Pyrazolo[1,5-a]quinoxalines Quinoxaline TLR7 antagonism (IC50 = 8.2–10 µM) Alkyl chains (C4–C5) optimize potency ~300–400 g/mol
Pyrazolo[5,1-c]triazines Triazine Antitumor, cytotoxic Triazole moieties improve nucleic acid mimicry 250–400 g/mol
Therapeutic Potential
  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines inhibit kinases like KDR (IC50 < 1 µM in some cases) , suggesting the target compound’s pyrazine core could similarly target kinase ATP-binding pockets.
  • Neurodegenerative Diseases: Pyrazolo[1,5-a]pyridines (structurally related) inhibit ERK2 in nanomolar ranges, highlighting the scaffold’s relevance in neurodegeneration .

Biological Activity

4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and applications in various fields.

Overview of the Compound

Chemical Structure and Properties

  • Chemical Name: this compound
  • Molecular Formula: C11_{11}H14_{14}N4_{4}
  • CAS Number: 1707394-43-1

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a diazepane ring, which may enhance its interaction with biological targets due to the flexibility and spatial arrangement provided by the diazepane moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's structure allows it to fit into active sites or binding pockets of these targets, modulating their activity. This interaction can lead to various biological effects depending on the specific pathways involved.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Study Findings: A related pyrazolo compound demonstrated stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved increased apoptosis through caspase activation and modulation of key proteins like p53 and Bax .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. The interaction with specific enzymes could lead to therapeutic effects in diseases where these enzymes play a crucial role. For example, pyrazolo derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which is significant in cancer therapy due to its role in DNA repair mechanisms .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. Common methods include:

  • Cyclization Reactions: Reacting appropriate precursors under controlled conditions.
  • Optimization Techniques: Utilizing continuous flow reactors and advanced purification techniques such as chromatography to enhance yield and purity.

Medicinal Chemistry

The unique structure of this compound makes it a valuable building block for synthesizing more complex molecules aimed at targeting specific biological pathways. Its potential applications include:

  • Drug Development: As a lead compound for new pharmaceuticals targeting enzymes or receptors involved in various diseases.

Material Science

Beyond medicinal applications, this compound's structural properties may allow it to be utilized in materials science for developing new materials with specific characteristics.

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Features
1-(Pyrazolo[1,5-a]pyrimidin-4-yl)piperidin-3-aminePyrazolo-pyrimidine derivativeExhibits anticancer properties
2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amineMethyl-substituted pyrazolePotentially enhanced biological activity
3-Amino-pyrazolo[1,5-a]pyrimidineAmino-substituted derivativeKnown for antimicrobial effects

These compounds highlight the diversity within the pyrazole family while showcasing the unique aspects of this compound due to its diazepane substitution.

Q & A

Basic: What are the common synthetic routes for 4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine derivatives?

A foundational approach involves sequential functionalization of the pyrazolo[1,5-a]pyrazine core. For example, 4-chloro intermediates (e.g., 2a ) are synthesized via solvent thermolysis, followed by nucleophilic substitution with diazepane derivatives. Methylation, bromination, or nitration at position 3 or 7 can be achieved using reagents like dimethyl sulfate, Br₂, or HNO₃/H₂SO₄ . Advanced derivatives often employ coupling reactions (e.g., with silylformamidine) in non-polar solvents (e.g., benzene) under inert conditions .

Basic: How is the molecular structure confirmed for pyrazolo[1,5-a]pyrazine derivatives?

Structural characterization relies on ¹H/¹³C NMR and mass spectrometry . For instance, ¹H NMR of 3-nitro derivatives (e.g., 2g ) shows distinct aromatic proton splitting patterns (δ 8.5–9.0 ppm) and nitro group deshielding. ¹³C NMR confirms carbonyl carbons (e.g., δ 160–165 ppm for ester groups). High-resolution mass spectrometry (HRMS) validates molecular formulas, with deviations <2 ppm between calculated and observed values .

Advanced: How is regioselective functionalization at position 7 achieved?

Regioselectivity is controlled by steric and electronic factors. For example, Vilsmeier-Haack formylation selectively targets position 7 due to the electron-rich nature of the pyrazine ring. In 3-nitro derivatives (2g) , the nitro group deactivates position 3, directing electrophiles to position 7. Silylformamidine coupling in benzene at 60°C further modifies this position without side reactions .

Advanced: How are contradictions in spectroscopic data resolved between computational and experimental results?

Discrepancies in NMR shifts (e.g., δ ±0.3 ppm) may arise from solvent effects or conformational flexibility. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate spectra in the same solvent. Compare experimental coupling constants (J values) with computational predictions to identify rotameric equilibria or proton exchange processes .

Advanced: How to design experiments to evaluate biological activity of these derivatives?

Screen for kinase inhibition or antiviral activity using in vitro assays . For example:

  • Kinase inhibition : Test compounds against recombinant kinases (e.g., EGFR, BRAF) at 1–10 µM concentrations, using ATP-coupled luminescence assays .
  • Antiviral activity : Use SARS-CoV-2 3CLpro protease inhibition assays with fluorescence resonance energy transfer (FRET) substrates .

Basic: What solvents and catalysts optimize pyrazolo[1,5-a]pyrazine synthesis?

  • Solvents : Benzene for coupling reactions, ethanol/water for green synthesis (ultrasound-assisted), and DMF for polar intermediates .
  • Catalysts : KHSO₄ for alkyne cycloadditions, Ce(SO₄)₂ for nitrations, and piperidine for condensation reactions .

Advanced: What eco-friendly methods are available for synthesizing these compounds?

Ultrasound irradiation in aqueous ethanol reduces reaction times (1–3 hrs vs. 24 hrs) and improves yields (75–90%). For example, KHSO₄-catalyzed cyclization of aminopyrazoles with alkynes under ultrasound achieves 85% yield .

Advanced: How is stereochemistry confirmed in chiral derivatives?

Use X-ray crystallography (e.g., for methyl 7-methoxy derivatives) or vibrational circular dichroism (VCD) . For diastereomers, compare experimental and computational NOESY/ROESY cross-peaks .

Advanced: What role does computational chemistry play in synthesis design?

Molecular docking predicts binding modes to biological targets (e.g., 3CLpro protease), guiding structural modifications. DFT calculates transition-state energies to optimize reaction pathways (e.g., intramolecular Ullmann coupling) .

Basic: What are key considerations for scaling up synthesis?

  • Solvent recovery : Use distillation for benzene or ethanol.
  • Catalyst recycling : Filter and reuse KHSO₄ or Ce(SO₄)₂.
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., from hexane for crystalline intermediates) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 2
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4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine

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